molecular formula C12H7ClO4 B8304577 6-Chloro-2,3-ethylenedioxy-1,4-naphthoquinone

6-Chloro-2,3-ethylenedioxy-1,4-naphthoquinone

Cat. No.: B8304577
M. Wt: 250.63 g/mol
InChI Key: ZNAGOZGVASGPJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2,3-ethylenedioxy-1,4-naphthoquinone is a useful research compound. Its molecular formula is C12H7ClO4 and its molecular weight is 250.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H7ClO4

Molecular Weight

250.63 g/mol

IUPAC Name

7-chloro-2,3-dihydrobenzo[g][1,4]benzodioxine-5,10-dione

InChI

InChI=1S/C12H7ClO4/c13-6-1-2-7-8(5-6)10(15)12-11(9(7)14)16-3-4-17-12/h1-2,5H,3-4H2

InChI Key

ZNAGOZGVASGPJW-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C(=O)C3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2,3-ethylenedioxy-1,4-benzoquinone (17 g) and freshly distilled chloroprene (13 g) in glacial acetic acid (100 mL) was stirred at ambient temperature for 90 hours. The mixture was then diluted with additional acetic acid (500 mL) followed by the addition of a solution of sodium dichromate (40 g) and sulfuric acid (2 mL) in water (25 mL). The mixture was heated at 60° -70°C. for 2 hours, then cooled and diluted with water (500 mL). The resulting bright orange precipitate was collected and dried to yield 18.25 g of 6-chloro-2,3-ethylenedioxy-1,4-naphthoquinone, mp 279°-80° C.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2,3,6-Trichloronaphthoquinone (13.1 g) is added in small portions to a solution previously prepared from ethylene glycol (500 ml) and sodium metal (2.3 g) and heated to 80° C. under nitrogen. Upon completion of the addition, the reaction mixture is diluted with water (1 L) and cooled. The resulting precipitate is collected to afford 6-chloro-2,3-ethylenedioxy-1,4-naphthoquinone as an orange solid.
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

6-Chloro-2,3-dihydroxy-1,4-naphthoquinone (11.25 g) dissolved in dry dimethylformamide (100 ml) is treated with washed sodium hydride (2.64 g) in small portions under a blanket of nitrogen. After stirring 1 hour at room temperature, 1,2-dibromoethane (4.3 ml) is added via a syringe over 1 hour. The resultant mixture is warmed to 60° C. overnight, then cooled and diluted with water (500 ml) to afford 6-chloro-2,3-ethylenedioxy-1,4-naphthoquinone.
Quantity
11.25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step Two
Quantity
4.3 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

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